Bienvenue dans la boutique en ligne BenchChem!

Carazolol-d6, Hydrochloride Salt

Isotope dilution mass spectrometry LC-MS/MS method development Deuterated internal standard design

Carazolol-d6, Hydrochloride Salt (CAS 1184973-07-6) is a hexadeutero-isopropyl stable isotope-labeled (SIL) analog designed exclusively as a quantitative internal standard for LC-MS/MS and GC-MS assays. Its +6 Da mass shift provides unambiguous discrimination from the unlabeled analyte, co-eluting perfectly to correct for matrix effects, extraction recovery, and ion suppression. With 98 atom% D isotopic purity on non-exchangeable aliphatic positions, it eliminates H/D back-exchange and meets FDA bioanalytical method validation criteria. This compound is essential for GMP-compliant method development, ANDA/DMF submissions, and multi-analyte β-blocker quantification panels. Choose Carazolol-d6 for reproducible data and regulatory audit readiness.

Molecular Formula C18H23ClN2O2
Molecular Weight 340.881
CAS No. 1184973-07-6
Cat. No. B562776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarazolol-d6, Hydrochloride Salt
CAS1184973-07-6
Synonyms1-(9H-Carbazol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol-d6 Hydrochloride;  NSC 305336-d6; 
Molecular FormulaC18H23ClN2O2
Molecular Weight340.881
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
InChIInChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3;
InChIKeyDXYNUICMBSWZMR-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carazolol-d6 Hydrochloride Salt CAS 1184973-07-6: Deuterated β-Adrenoceptor Ligand for Quantitative Bioanalysis


Carazolol-d6, Hydrochloride Salt (CAS 1184973-07-6) is a stable isotope-labeled analog of the high-affinity β-adrenergic receptor ligand carazolol, in which six hydrogen atoms on the isopropyl group are replaced by deuterium . The parent compound carazolol acts as a potent β1/β2-adrenoceptor antagonist (Kd = 0.2 and 0.03 nM, respectively) and a selective β3-adrenoceptor agonist (Kd = 4.47 nM) [1]. The hexadeutero form is specifically designed as an internal standard for quantitative mass spectrometry-based assays (LC-MS/MS, GC-MS), where its +6 Da mass shift enables unambiguous discrimination from the unlabeled analyte while maintaining near-identical physicochemical behavior.

Why Carazolol-d6 Hydrochloride Salt Cannot Be Replaced by Unlabeled Carazolol or Other Deuterated Analogs in Regulated Quantitative Workflows


Stable isotope-labeled (SIL) internal standards are not interchangeable with unlabeled structural analogs because only SIL standards co-elute with the target analyte, thereby compensating identically for matrix effects, extraction recovery, and ion suppression in LC-MS/MS [1][2]. Among deuterated forms, the number of deuterium atoms and their positions critically affect both the mass shift and the potential for hydrogen-deuterium exchange. A mass difference of at least 3 Da is required to avoid isotopic overlap with the analyte's natural isotopic envelope; however, excessive deuteration can introduce chromatographic retention time shifts and increase the risk of back-exchange at labile positions . Carazolol-d6 occupies a specific design space: its +6 Da shift exceeds the 3 Da minimum while its hexadeutero-isopropyl labeling pattern targets only non-exchangeable aliphatic positions, minimizing H/D back-exchange common in higher-deuterated or differently labeled forms.

Carazolol-d6 Hydrochloride Salt: Head-to-Head Quantitative Evidence for Analytical Selection


+6 Da Mass Shift from Hexadeutero-Isopropyl Labeling Provides Sufficient Mass Separation While Avoiding Deuterium Exchange Liability

Carazolol-d6 hydrochloride (MW 340.88) delivers a +6 Da mass shift relative to unlabeled carazolol hydrochloride (MW 334.84) [1]. This exceeds the minimum recommended 3 Da separation for SIL internal standards , while the hexadeutero substitution exclusively on the isopropyl methyl groups (non-exchangeable aliphatic positions) avoids the H/D back-exchange reported for higher-deuterated or aromatically labeled analogs [2]. In comparison, Carazolol-d7 hydrochloride (MW 341.88) provides a +7 Da shift, but the additional deuterium offers no extra analytical benefit while marginally increasing the probability of chromatographic retention time divergence from the analyte [2].

Isotope dilution mass spectrometry LC-MS/MS method development Deuterated internal standard design

Isotopic Enrichment of 98 atom% D Meets Quantitative Internal Standard Purity Requirements

Carazolol-d6 hydrochloride is specified at 98 atom% D isotopic enrichment . Industry consensus holds that SIL internal standards should possess ≥95 atom% isotopic purity to avoid interference from unlabeled carryover that would bias quantification [1]. The 98 atom% D value ensures that ≤2% residual unlabeled species contributes to the analyte signal, maintaining method accuracy within the 15% (20% at LLOQ) acceptance criteria of regulatory bioanalytical guidelines. Carazolol-d7 products are commonly specified at 99 atom% D ; the 1% difference between d6 and d7 is analytically inconsequential for most applications, making both forms functionally equivalent in isotopic purity.

Isotopic purity Internal standard validation LC-MS/MS quantification

Explicit Regulatory Traceability for Pharmacopeial Reference Standard Applications

Carazolol-d6 hydrochloride is explicitly positioned and fully characterized as a reference standard of API Carazolol, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications, with traceability against pharmacopeial standards (USP or EP) [1]. In contrast, Carazolol-d7 is predominantly marketed as an analytical standard for residue analysis in animal tissues and environmental samples (VETRANAL grade) rather than as a pharmacopeial reference standard . This documentation difference directly impacts procurement decisions in pharmaceutical QC laboratories requiring certificate of analysis (CoA) evidence of pharmacopeial traceability.

Pharmaceutical quality control Reference standard traceability GMP/GLP compliance

Parent Compound Binding Affinity Profile: Ultra-High Potency at β1- and β2-Adrenoceptors with Functional β3 Selectivity

The parent compound carazolol exhibits Kd values of 0.2 nM (β1), 0.03 nM (β2), and 4.47 nM (β3) at human adrenoceptors [1]. This makes carazolol one of the highest-affinity β1/β2 ligands available, approximately 4-fold higher affinity than 3H-dihydroalprenolol (3H-DHA) at cortical β-receptors (Kd 0.15 nM for carazolol vs. ~0.6 nM for 3H-DHA) [2]. Carazolol-d6 retains the same receptor pharmacophore as the parent; deuterium substitution at the isopropyl group does not involve the carbazole oxygen linker or the ethanolamine backbone responsible for receptor binding. The high affinity translates into the compound's suitability as a PET tracer candidate for noninvasive β-receptor status determination [3].

β-Adrenergic receptor pharmacology Receptor binding affinity Cardiovascular research tools

Melting Point 235–238°C Confirms Crystalline Integrity and Solvent-Free Form Consistent with Unlabeled Carazolol HCl

Carazolol-d6 hydrochloride exhibits a melting point of 235–238°C , which aligns closely with unlabeled carazolol hydrochloride (234–235°C ) and a separately sourced specification of 240–242°C (dec.) for the unlabeled standard [1]. The congruent melting behavior confirms that hexadeuteration does not disrupt crystal lattice packing, ensuring that the labeled standard behaves identically to the analyte during sample preparation steps involving thermal stress. The melting range of ≤3°C indicates high crystalline purity and absence of residual solvents.

Physicochemical characterization Crystalline purity Reference standard specification

Carazolol-d6 Hydrochloride Salt: High-Value Application Scenarios Grounded in Quantitative Evidence


Isotope Dilution LC-MS/MS Quantification of Carazolol in Pharmaceutical Formulations and Biological Matrices

Carazolol-d6 hydrochloride serves as the internal standard for validated LC-MS/MS methods quantifying carazolol in plasma, tissue homogenates, and drug products. Its +6 Da mass shift eliminates interference from the analyte's [M+H]+ isotope cluster while its hexadeutero-isopropyl labeling on non-exchangeable positions ensures signal stability across reversed-phase chromatography gradients . The 98 atom% D isotopic purity meets FDA bioanalytical method validation acceptance criteria for internal standard carryover [2].

Pharmaceutical Quality Control Reference Standard for Method Validation and Stability Studies

As a fully characterized reference standard with USP/EP traceability documentation, Carazolol-d6 hydrochloride is suitable for GMP-compliant method development, analytical method validation (AMV), and stability-indicating assay development for carazolol API and finished dosage forms [1]. This contrasts with Carazolol-d7, which is primarily cataloged as a residue-analysis-grade (VETRANAL) standard lacking explicit pharmacopeial traceability.

PET Tracer Precursor for Noninvasive Cardiac β-Adrenoceptor Imaging

The high receptor affinity of the carazolol scaffold (Kd = 0.03–0.2 nM at β1/β2) makes deuterated carazolol a valuable precursor for 11C- or 18F-labeling in PET imaging studies . Carazolol-d6 can be used as the cold reference standard for radiochemical purity validation of 11C-carazolol or 18F-fluorocarazolol, where the +6 Da mass difference provides unambiguous MS identification without isotopic overlap with the radiolabeled species.

Multi-Residue β-Blocker Screening in Food Safety and Environmental Monitoring

Carazolol-d6 can be deployed as one component of a multi-analyte SIL internal standard cocktail for the simultaneous LC-HRMS quantification of β-blockers (carazolol, propranolol, atenolol, metoprolol) in milk powder, animal tissues, and wastewater [2]. Its specific mass shift avoids crosstalk with co-eluting deuterated standards (e.g., propranolol-d7, +7 Da) and reduces the probability of shared SRM transitions in multiplexed assays.

Quote Request

Request a Quote for Carazolol-d6, Hydrochloride Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.